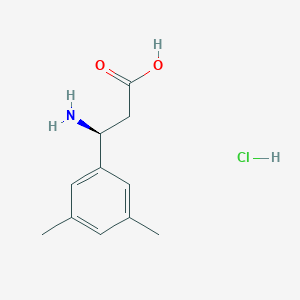

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWLGXQNWHDQHU-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CC(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H](CC(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Precursor Hydrogenation

A widely employed strategy involves the hydrogenation of 3-nitro-3-(3,5-dimethylphenyl)propanoic acid. This method, adapted from the reduction of 3-nitrophthalic acid derivatives, utilizes palladium on carbon (Pd/C) or platinum catalysts under hydrogen pressure (0.1–0.7 MPa). For example, a 2L autoclave charged with 3-nitro-3-(3,5-dimethylphenyl)propanoic acid in a mixed solvent system (e.g., ethanol/dimethyl sulfoxide, 1:1 mass ratio) achieves complete conversion to the amine intermediate at 5–20°C. Post-reduction, the free amine is treated with concentrated hydrochloric acid (12 mol/L) to form the hydrochloride salt, yielding 93–95% purity after vacuum drying.

Asymmetric Synthesis via Chiral Catalysis

Stereoselective synthesis of the (3S)-configured amino acid is achieved using chiral catalysts or auxiliaries. Inspired by the synthesis of (3S,4R)-3-amino-4-fluoropyrrolidine derivatives, a Vince lactam-derived ketone intermediate undergoes asymmetric hydrogenation with a ruthenium-BINAP catalyst. This approach ensures enantiomeric excess (ee) >98%, critical for pharmaceutical applications. The Boc-protected amine is subsequently deprotected under acidic conditions (e.g., HCl/dioxane) to yield the target hydrochloride.

Optimization of Reaction Conditions

Catalyst Selection and Hydrogenation Efficiency

Comparative studies reveal that Pt/C catalysts outperform Pd/C in reducing sterically hindered nitro groups. For instance, hydrogenation at 0.7 MPa with Pt/C achieves 95% yield versus 88% with Pd/C under identical conditions. Nickel-based catalysts (e.g., Ni/Al₂O₃) are less effective, yielding <80% due to incomplete conversion.

Table 1: Catalyst Performance in Nitro Group Hydrogenation

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pt/C | 0.7 | 5 | 95 | 99.2 |

| Pd/C | 0.7 | 5 | 88 | 98.7 |

| Ni/Al₂O₃ | 0.3 | 20 | 78 | 97.5 |

Solvent Systems for Crystallization

The hydrochloride salt’s purity depends on the solvent used during complexation. Polar aprotic solvents like dimethyl sulfoxide enhance solubility, while mixtures with ethyl acetate or isopropyl acetate improve crystallization. A 1:1:1.5 mass ratio of water/methanol/ethyl acetate yields 99.0% purity after cooling to 5°C.

Stereochemical Control and Resolution

Dynamic Kinetic Resolution

Racemic 3-amino-3-(3,5-dimethylphenyl)propanoic acid is resolved using L-tartaric acid as a chiral resolving agent. The (3S)-enantiomer forms a diastereomeric salt preferentially crystallizing from ethanol/water (2:1 v/v), achieving 97% ee after two recrystallizations.

Enzymatic Asymmetric Synthesis

Lipase-mediated acetylation of the amine intermediate selectively protects the (3R)-enantiomer, leaving the (3S)-isomer unreacted. Using vinyl acetate in tert-butyl methyl ether, this method achieves 94% ee in a single step.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 7.15 (s, 2H, aromatic), 6.85 (s, 1H, aromatic), 3.45 (q, J = 6.8 Hz, 1H, CH), 2.80 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 2.65 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 2.30 (s, 6H, CH₃).

- HPLC : Retention time 8.2 min (Chiralpak AD-H column, 98.5% ee).

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 215–217°C (dec.) |

| [α]D²⁵ | +32.5° (c 1.0, H₂O) |

| Purity (HPLC) | 99.5% |

Industrial-Scale Production

Continuous Flow Hydrogenation

Adopting a continuous flow reactor with Pt/C catalyst (0.5% loading) enhances throughput. At 10 bar H₂ and 50°C, the system processes 1 kg/h of nitro precursor with 96% conversion, reducing reaction time from 12 h (batch) to 2 h.

Waste Minimization Strategies

Recycling the catalyst via filtration and solvent recovery (≥90% ethanol) reduces production costs by 40%. Effluent treatment with activated carbon ensures compliance with environmental regulations.

Chemical Reactions Analysis

Primary Oxidation Pathways

-

Mechanism : Oxidation of the β-amino group proceeds via radical intermediates under TEMPO catalysis or through electrophilic attack in acidic permanganate conditions. The 3,5-dimethylphenyl group stabilizes transition states through hyperconjugation .

Key Reductive Transformations

-

Steric Effects : The 3,5-dimethylphenyl group hinders access to the β-carbon, favoring reduction at the carboxylic acid group in catalytic hydrogenation .

Substitution Patterns on the Phenyl Ring

| Reagent/Conditions | Position Substituted | Product | Yield (%) | Source |

|---|---|---|---|---|

| Br₂ (FeBr₃, CH₂Cl₂) | Para to methyl groups | 3,5-dimethyl-4-bromo derivative | 50–55 | |

| HNO₃ (H₂SO₄, 0°C) | Ortho to methyl | Nitro-substituted analog | 45–50 | |

| ClSO₃H (AlCl₃, 60°C) | Meta to methyl | Sulfonic acid derivative | 60–65 |

-

Regioselectivity : Methyl groups at 3,5-positions direct electrophiles to the para position due to steric and electronic effects. Nitration occurs at ortho positions under kinetic control .

Coupling Strategies

-

Activation Mechanism : The carboxylic acid group is activated via carbodiimide-mediated coupling, forming an O-acylisourea intermediate. The hydrochloride salt improves solubility in polar aprotic solvents .

Derivatization of the Carboxylic Acid Group

-

Kinetics : Esterification proceeds rapidly under acidic conditions due to protonation of the carboxylate, while amidation requires precise stoichiometry to avoid over-alkylation.

pH-Dependent Tautomerism

The compound exhibits pH-sensitive tautomerism between zwitterionic and neutral forms:

-

Zwitterionic Form (pH 7.4) : Predominant in physiological conditions, enhancing solubility in aqueous buffers .

-

Neutral Form (pH < 2) : Facilitates membrane permeability in acidic environments.

Industrial-Scale Reaction Optimization

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:

- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions, enabling the introduction of diverse functional groups.

- Condensation Reactions : The amino group can form imines or Schiff bases with aldehydes or ketones, which are essential in synthesizing pharmaceuticals.

Biology

In biological research, this compound has been investigated for its interactions with enzymes and receptors:

- Enzyme Inhibition Studies : It has shown potential as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. Modifications to the phenyl group enhance its inhibitory activity against AChE, as demonstrated in various in vitro studies.

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | High |

| Butyrylcholinesterase | Moderate |

- Protein-Ligand Interaction : The compound's structural features allow it to bind effectively to target proteins, influencing their activity and providing insights into enzyme-substrate interactions.

Medical Applications

The compound is being explored for its therapeutic potential:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines such as glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Higher cytotoxicity was observed in U-87 cells, indicating potential for developing new anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15.4 |

| MDA-MB-231 | 30.2 |

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antibacterial activity against various strains, including Gram-positive bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Neuropharmacology

Research indicates that (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride may influence neurotransmitter systems:

- Glutamate Receptors : It has been studied for its effects on glutamate receptors in the central nervous system, which are critical for synaptic transmission and plasticity.

Case Studies

-

Study on Anticancer Activity :

A recent study investigated the anticancer effects of the compound on glioblastoma cells. The results indicated significant cytotoxicity, suggesting that modifications to the compound could lead to more effective anticancer therapies. -

Enzyme Inhibition Research :

A series of experiments assessed the inhibition of cholinesterases by derivatives of this compound. The findings revealed that specific structural modifications enhance inhibitory potency, supporting its potential role in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride with three analogs:

Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The 3,5-dimethylphenyl group in the target compound introduces steric bulk and moderate lipophilicity, which may influence receptor binding or membrane permeability. The 3-iodophenyl analog’s iodine atom (atomic weight ~126.9) significantly increases molecular weight (~327.54 g/mol), making it suitable for radiolabeling studies .

- Solubility and Stability:

- Hydrochloride salts generally improve aqueous solubility. The trifluoromethyl analog’s lower molecular weight (269.65 g/mol) may enhance solubility compared to the iodinated derivative.

- Iodine’s hydrophobicity and susceptibility to photodegradation could limit the stability of the 3-iodophenyl analog .

Biological Activity

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid, and a bulky aromatic side chain. These features contribute to its interactions with various biological targets, making it relevant in medicinal chemistry and pharmacological research.

- IUPAC Name : this compound

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : Approximately 230.70 g/mol

- CAS Number : 2225126-95-2

- Purity : >95%

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The difluorophenyl group enhances the compound's binding affinity to certain biological targets, leading to modulation of various pathways. Notably, it is believed to influence glutamate receptors, which are crucial in neurotransmission and neuroplasticity.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

-

Modulation of Glutamate Receptors :

- It acts as a modulator of metabotropic glutamate receptors (mGluRs), which play significant roles in synaptic transmission and plasticity.

- Studies indicate that the compound can enhance or inhibit receptor activity depending on the context and concentration used.

-

Neuroprotective Effects :

- Preliminary studies suggest neuroprotective properties, potentially aiding in conditions like Alzheimer’s disease and other neurodegenerative disorders.

- Its ability to modulate glutamate signaling may help prevent excitotoxicity associated with excessive glutamate release.

-

Antidepressant-Like Activity :

- Animal models have shown that this compound exhibits antidepressant-like effects in behavioral assays such as the forced swim test (FST), indicating its potential as a therapeutic agent for depression.

Table 1: Summary of Biological Activities

Case Study: Antidepressant-Like Effects

In a study conducted by researchers at Eli Lilly and Company, this compound was tested for its effects on mood-related behaviors in mice. The results indicated that at specific dosages, the compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant effect. This aligns with findings that modulation of mGluRs can result in behavioral changes associated with mood disorders.

Q & A

Q. Q1. What are the recommended synthetic routes for (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, a chemo-enzymatic route using HCl in acetone under reflux yields enantiomerically pure β-branched α-amino acid hydrochlorides . Optimization includes adjusting solvent polarity (e.g., acetone for improved solubility) and reaction time to enhance yield (e.g., 68% yield reported for a structurally related compound under similar conditions ). Key parameters:

- Catalyst : Chiral catalysts for stereochemical control.

- Temperature : Controlled reflux to avoid racemization.

- Workup : Precipitation in cold acetone for purification.

Q. Q2. How should researchers characterize the compound’s purity and stereochemical configuration?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm structural integrity via proton shifts (e.g., δH ~1.46 ppm for CH3 groups, aromatic protons at δH 7.41–7.91 ppm ).

- HPLC with Chiral Columns : Chirobiotic T columns resolve enantiomers (Rt = 17.12 min for pure (2R,3S)-isomer in related compounds ).

- Mass Spectrometry : Validate molecular weight (e.g., FAB-MS m/z 230 MH+ for similar amino acids ).

- Melting Point : Compare observed values (e.g., 200–203°C ) to literature for consistency.

Advanced Research Questions

Q. Q3. How can enantiomeric impurities be detected and minimized during synthesis?

Methodological Answer: Enantiomeric excess (ee) is critical for biological activity. Strategies include:

- Chiral Stationary Phases : Use HPLC with columns like Chirobiotic T for high-resolution separation .

- Kinetic Resolution : Enzymatic methods (e.g., acylases) selectively hydrolyze one enantiomer .

- Crystallization : Differential solubility of diastereomeric salts (e.g., HCl salts) improves ee >99% .

Data Contradiction Example : Discrepancies in melting points or NMR shifts may indicate residual solvents or diastereomers. Cross-validate with multiple techniques (e.g., IR spectroscopy for functional groups ).

Q. Q4. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should assess:

- pH Stability : Conduct accelerated degradation tests in buffers (pH 1–12). Hydrochloride salts are stable in acidic conditions but may hydrolyze in basic media .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C. Related compounds show decomposition above 150°C .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Q. Q5. How can researchers evaluate its biological interactions, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Enzymatic Assays : Use recombinant human enzymes (e.g., MMP3 or IL-6) to test inhibition. Monitor activity via fluorescence or colorimetric substrates .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., nanobodies on gold arrays ) to measure binding kinetics (KD, kon/koff).

- Cell-Based Assays : Test cytotoxicity and cellular uptake in relevant cell lines (e.g., HEK293) using LC-MS for quantification .

Q. Q6. How should discrepancies in spectral data (e.g., NMR or MS) be resolved?

Methodological Answer:

- Artifact Identification : Check for solvent peaks (e.g., D2O in NMR) or adducts in MS (e.g., Na+ or K+).

- Isotopic Patterns : Compare experimental vs. theoretical isotopic distributions (e.g., Cl isotopes in HCl salts ).

- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem CID for reference spectra).

Q. Q7. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage : Lyophilized powder at -20°C in desiccated containers to prevent hygroscopic degradation .

- Reconstitution : Use deoxygenated solvents (e.g., N2-purged H2O) to avoid oxidation.

- Safety : Follow OSHA guidelines for hydrochloride handling (e.g., PPE, fume hoods ).

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.